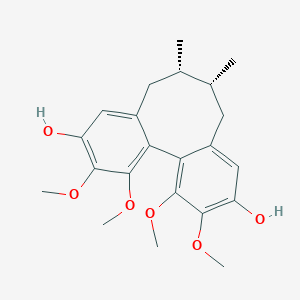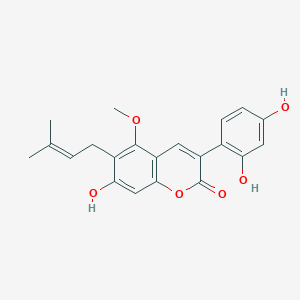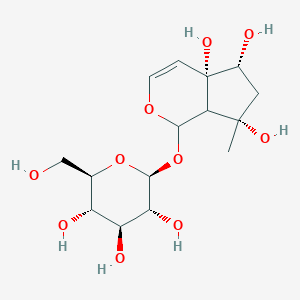
ハルパギド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is a natural iridoid glycoside found in various medicinal plants, including Scrophularia ningpoensis and Harpagophytum procumbens (devil’s claw). It is known for its anti-inflammatory, analgesic, and neuroprotective properties. (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .
科学的研究の応用
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol has a wide range of scientific research applications, including:
Chemistry: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is used as a model compound in studies of iridoid glycosides and their chemical properties.
Biology: It has been studied for its neuroprotective effects, particularly in the context of Parkinson’s disease.
Industry: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is used in the development of natural anti-inflammatory and analgesic products.
作用機序
Target of Action
Harpagide, a natural product found in the plant Harpagophytum procumbens , is known to target cyclooxygenases 1 and 2 (COX-1/2) and dopaminergic (DAergic) neurons . COX-1/2 are key enzymes in the arachidonic acid pathway and play a crucial role in the inflammatory response . DAergic neurons are involved in the release of the neurotransmitter dopamine .
Mode of Action
Harpagide interacts with its targets by inhibiting the activity of COX-1/2 , which results in a reduction in the production of prostaglandins, key mediators of inflammation . Additionally, harpagide has been shown to enhance the release of dopamine from DAergic neurons .
Biochemical Pathways
Harpagide affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, harpagide promotes the release of dopamine in DAergic neurons, which is crucial for neuron-neuron communication .
Pharmacokinetics
It is known that harpagide can effectively enhance synaptic dopamine release
Result of Action
The inhibition of COX-1/2 by harpagide leads to a reduction in inflammation, making it useful in the treatment of rheumatic complaints . Additionally, by promoting the release of dopamine, harpagide can restore dopamine levels in injured neurons, offering potential benefits for neurodegenerative disorders like Parkinson’s disease .
Action Environment
The action of harpagide can be influenced by various environmental factors. For instance, oxidative stress can affect the efficacy of harpagide in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson’s disease . Understanding these environmental influences is crucial for optimizing the therapeutic use of harpagide.
生化学分析
Biochemical Properties
Harpagide is a part of the acyclic monoterpenes and their derivatives, which are natural products with diverse functions as volatile and non-volatile secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Harpagide has been shown to have profound effects on various types of cells and cellular processes. For instance, it effectively enhances synaptic dopamine (DA) release and restores DA release at normal levels from injured neurons in Parkinson’s disease (PD) model . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, harpagide exerts its effects through several mechanisms. It efficiently inhibits the phosphorylation and aggregation of α-synuclein by alleviating the intracellular reactive oxygen level, which is beneficial for vesicle loading and recycling . This inhibition leads to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
Over time, harpagide has shown to promote vesicular synaptic function, leading to increased release . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of harpagide vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol can be extracted from plants like Scrophularia ningpoensis using water extraction methods. The process involves extracting the plant material with water, followed by enrichment using macroporous adsorption resin and purification through column chromatography . The optimized extraction method involves extracting the plant material three times with water for 1.5 hours each time. The enrichment process uses SP825 macroporous adsorption resin, and the purification process employs silica gel and C18 column chromatography .
Industrial Production Methods: The industrial production of harpagide involves large-scale extraction and purification processes. The extraction process is optimized to maximize yield and purity, ensuring that the final product has a purity of over 98% . The use of macroporous resin and column chromatography allows for efficient separation and purification of harpagide from other plant components.
化学反応の分析
Types of Reactions: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its conversion to harpagogenin under acidic conditions . (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol also exhibits anti-inflammatory activity through the inhibition of cyclooxygenase (COX)-2 activity .
Common Reagents and Conditions:
Oxidation: (1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Acidic conditions can hydrolyze harpagide to produce harpagogenin.
Major Products Formed:
Harpagogenin: Formed through the hydrolysis of harpagide under acidic conditions.
Oxidized Products: Various oxidized derivatives can be formed depending on the oxidizing agent used.
類似化合物との比較
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol is similar to other iridoid glycosides such as harpagoside and verbascoside. it has unique properties that distinguish it from these compounds:
Verbascoside: Another iridoid glycoside with anti-inflammatory and antioxidant properties, verbascoside is found in various Scrophularia species.
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol’s unique ability to enhance synaptic dopamine release and protect neurons from oxidative stress makes it a promising compound for neuroprotective therapies .
特性
CAS番号 |
6926-08-5 |
|---|---|
分子式 |
C15H24O10 |
分子量 |
364.34 g/mol |
IUPAC名 |
(4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13?,14+,15-/m1/s1 |
InChIキー |
XUWSHXDEJOOIND-UMZOVDGDSA-N |
SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
異性体SMILES |
C[C@@]1(C[C@H]([C@]2(C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
正規SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Key on ui other cas no. |
6926-08-5 |
ピクトグラム |
Irritant |
同義語 |
ajugol harpagide leonuride myoporoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


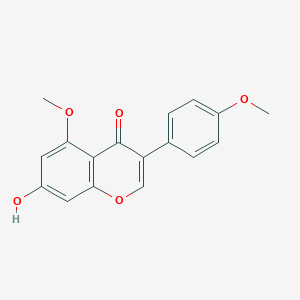
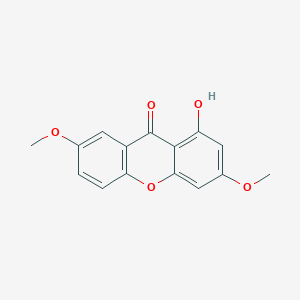
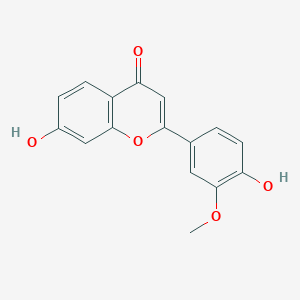
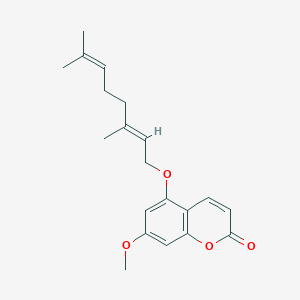
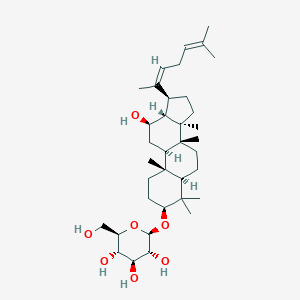
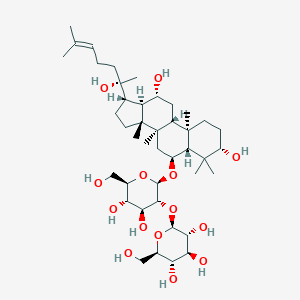
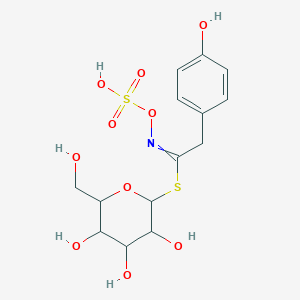
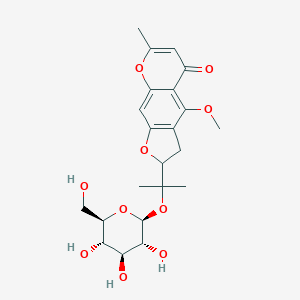
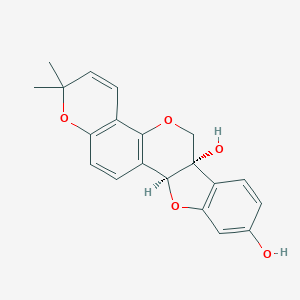
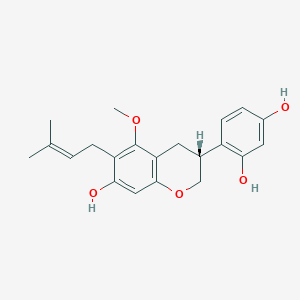
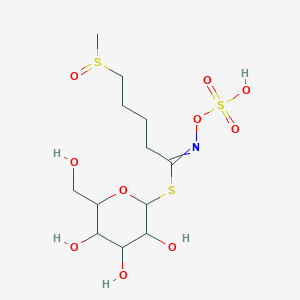
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)
